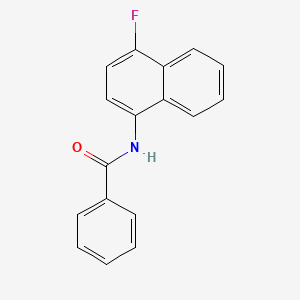

N-(4-fluoronaphthalen-1-yl)benzamide

Description

N-(4-fluoronaphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-fluoronaphthalen-1-yl group

Properties

Molecular Formula |

C17H12FNO |

|---|---|

Molecular Weight |

265.28 g/mol |

IUPAC Name |

N-(4-fluoronaphthalen-1-yl)benzamide |

InChI |

InChI=1S/C17H12FNO/c18-15-10-11-16(14-9-5-4-8-13(14)15)19-17(20)12-6-2-1-3-7-12/h1-11H,(H,19,20) |

InChI Key |

VABIRMMJMXNRLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-fluoronaphthalen-1-yl)benzamide can be synthesized through the direct condensation of 4-fluoronaphthalene-1-amine with benzoic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often involve heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts under ultrasonic irradiation . This method offers advantages such as lower reaction times, higher yields, and a more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoronaphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: N-(4-fluoronaphthalen-1-yl)benzylamine.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-fluoronaphthalen-1-yl)benzamide may exhibit significant anticancer properties. Similar compounds have been studied for their ability to disrupt protein-protein interactions (PPIs) involved in cancer progression. For instance, derivatives designed to inhibit the β-catenin/BCL9 interaction have shown promising results in reducing tumor cell growth without affecting normal tissues .

Case Study:

A study demonstrated that a related compound effectively inhibited β-catenin dependent transcription in colorectal carcinoma models, suggesting potential applications in cancer therapy .

Neuropharmacology

The compound's structural similarities with other biologically active molecules position it as a candidate for neuropharmacological applications. The fluorine substitution can enhance the interaction with neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Material Science Applications

This compound has potential uses in material science due to its unique electronic properties derived from the fluorine atom. Its ability to form hydrogen bonds can be exploited in the development of new materials with specific functionalities.

Comparative Analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(naphthalen-1-yl)benzamide | Lacks fluorine | Simpler structure; different reactivity |

| 4-methyl-N-(naphthalen-1-yl)benzamide | Contains a methyl group | Alters electronic properties |

| N-(8-fluoronaphthalen-1-yl)benzamide | Fluorine at position 8 | Distinct biological interactions |

Agricultural Applications

Recent studies have explored the insecticidal and antifungal properties of compounds related to this compound. Its derivatives have shown activity against various agricultural pests and fungal pathogens.

Insecticidal Activity:

Preliminary bioassays indicate significant lethality against pests such as Mythimna separate at concentrations around 500 mg/L.

Antifungal Activity:

The compound has demonstrated inhibition rates against fungal pathogens, suggesting its potential as an agricultural fungicide. For example, certain derivatives exhibited up to 77.8% inhibition against Pyricularia oryae.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between naphthalene derivatives and benzamides under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-(4-fluoronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes by binding to sites other than the active site, thereby modulating the enzyme’s activity . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

N-(4-fluoronaphthalen-1-yl)benzamide can be compared with other similar compounds such as:

N-(8-fluoronaphthalen-1-yl)benzamide: Similar structure but with the fluorine atom at a different position on the naphthalene ring.

N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety instead of the naphthalene ring.

4-fluoro-N-(naphthalen-1-ylmethyl)benzamide: Features a naphthalen-1-ylmethyl group instead of the naphthalen-1-yl group.

Biological Activity

N-(4-fluoronaphthalen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a fluorinated naphthalene moiety attached to a benzamide group. The fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets. Understanding its structure is crucial for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines by targeting specific signaling pathways.

- Antiviral Properties : Preliminary findings suggest potential antiviral activity, although further studies are required to confirm these effects.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cancer progression.

The biological activity of this compound is primarily attributed to its role in modulating key signaling pathways associated with cancer cell growth and survival. Notably, it has been shown to disrupt the β-catenin/BCL9 protein-protein interaction, a critical step in the Wnt signaling pathway that is often dysregulated in cancers.

Key Findings from Research Studies

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in Wnt/β-catenin-dependent cancer cells with an IC50 value indicating effective potency.

- Selectivity : The compound displayed selectivity towards β-catenin/BCL9 over other interactions, minimizing off-target effects and enhancing therapeutic potential.

- Dose-Dependent Effects : The inhibitory effects were found to be dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Cancer Cell Proliferation | Inhibition (IC50 values) | |

| Enzyme Inhibition | Specificity towards β-catenin | |

| Antiviral Activity | Preliminary evidence |

Case Study 1: Cancer Cell Line Analysis

A study conducted on various cancer cell lines revealed that this compound effectively inhibited proliferation in colorectal carcinoma cells. The mechanism was linked to the suppression of Wnt target genes such as cyclin D1 and c-myc, which are crucial for cell cycle regulation.

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition characteristics of the compound. The results indicated that this compound could inhibit histone deacetylases (HDACs), which play a pivotal role in cancer epigenetics. This inhibition was observed at concentrations lower than those required for cytotoxic effects on normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.